molecular formula C16H26N2O2 B2504249 N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361794-14-9

N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide

Cat. No. B2504249
CAS RN: 2361794-14-9
M. Wt: 278.396
InChI Key: VZODYUDBNHQVMW-UHFFFAOYSA-N
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Description

N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide, also known as CPP-115, is a novel compound that has been identified as a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase. This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain, and its inhibition by CPP-115 leads to an increase in GABA levels, resulting in anxiolytic and anticonvulsant effects.

Mechanism of Action

N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide works by inhibiting the breakdown of GABA, leading to an increase in its levels in the brain. This increase in GABA levels results in anxiolytic and anticonvulsant effects, making it a potential treatment for anxiety and epilepsy.
Biochemical and Physiological Effects:
This compound has been shown to have a high degree of selectivity for GABA transaminase, with minimal effects on other neurotransmitter systems. It has been shown to increase GABA levels in the brain, resulting in anxiolytic and anticonvulsant effects. Additionally, this compound has been shown to have a low potential for abuse and addiction.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide is its high degree of selectivity for GABA transaminase, making it a promising candidate for drug development. However, one limitation is that it has a short half-life, requiring frequent dosing in animal studies.

Future Directions

There are several potential future directions for research on N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide. One area of interest is its potential therapeutic applications in addiction, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to determine the optimal dosing and administration of this compound for therapeutic use. Finally, there is a need for further studies to investigate the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide can be synthesized through a multi-step process involving the reaction of various chemicals such as 4-cyclopropylbutan-2-one, piperidine, and acryloyl chloride. The synthesis method has been optimized to produce high yields of pure this compound.

Scientific Research Applications

N-(4-Cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders such as epilepsy, anxiety, and addiction. It has been shown to have a high degree of selectivity for GABA transaminase, making it a promising candidate for drug development.

properties

IUPAC Name

N-(4-cyclopropylbutan-2-yl)-1-prop-2-enoylpiperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O2/c1-3-15(19)18-10-8-14(9-11-18)16(20)17-12(2)4-5-13-6-7-13/h3,12-14H,1,4-11H2,2H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZODYUDBNHQVMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1CC1)NC(=O)C2CCN(CC2)C(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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